![molecular formula C12H18N2O2 B3059936 [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439900-62-5](/img/structure/B3059936.png)
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Overview
Description
“[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O2 . It has gained attention due to its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H18N2O2 . The molecular weight of the compound is 222.28 .Scientific Research Applications
Anti-Cancer Properties
The compound has been investigated for its anti-cancer potential. Specifically, a series of bis-N-heterocyclic carbene (NHC) gold(I) complexes containing methyl, fluoro, or methoxy substituents in the 4-aryl ring were synthesized. These complexes were evaluated for their anti-cancer properties in various cell lines, including A2780 (wild-type and Cisplatin-resistant) ovarian carcinoma, LAMA 84 (imatinib-sensitive and -resistant), and HL-60 leukemia cells. Notably, the bis-NHC gold(I) complexes exhibited higher potency than established drugs like Auranofin and Cisplatin, with selectivity towards tumor cells .
Binding to Bovine Serum Albumin (BSA)
A spectroscopic investigation revealed that the compound binds to bovine serum albumin (BSA). Understanding its interaction with BSA is crucial for drug delivery and pharmacokinetics .
Crystal Structure Studies
The crystal structure of related compounds, such as (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been studied. These structural insights contribute to understanding the compound’s behavior and reactivity .
Synthesis and Characterization
The compound’s synthesis and characterization have been explored. Researchers have prepared intermediates like (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, which can provide valuable insights into its chemical properties .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . It’s important to wear proper protective equipment when handling this compound .
properties
IUPAC Name |
[4-(5-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-2-3-11(14-8-10)12(9-13)4-6-16-7-5-12/h2-3,8H,4-7,9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFSOQJQVOKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCOCC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180495 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine | |
CAS RN |
1439900-62-5 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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